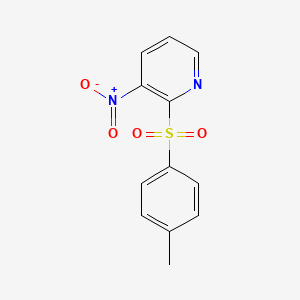

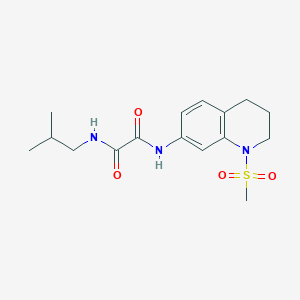

4-Methylphenyl 3-nitro-2-pyridinyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

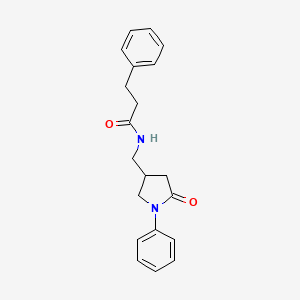

4-Methylphenyl 3-nitro-2-pyridinyl sulfone (4-MNP) is a novel synthetic molecule with potential applications in a variety of fields. It is a sulfone derivative of 4-methylphenyl nitropyridine, a compound with a wide range of biological and chemical properties. The purpose of

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction and Radical Anion Behavior

Electrochemical studies have indicated that compounds similar to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, such as p-nitrophenyl methyl sulfone, exhibit unique behavior under reduction. The electrogenerated radical anions of these compounds do not undergo the classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, due to the electron-withdrawing nitro and cyano substituents, other reactions occur, highlighting their potential in electrochemical applications and organic synthesis (Pilard et al., 2001).

Pyridinolysis of O-4-Nitrophenyl Benzoate

Research on the pyridinolysis of compounds structurally related to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone has contributed to a deeper understanding of reaction mechanisms in organic chemistry. For instance, studies have shown how modifications to both the electrophilic center and substituents on the nonleaving group influence reaction kinetics, providing insights valuable for the design of synthetic routes and the development of new compounds (Um et al., 2006).

Development of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes, have been studied for their reaction with sodium methanenitronate. This reaction affords corresponding nitro adducts with high anti diastereoselectivity. These findings are particularly relevant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial building blocks in the development of biologically active compounds (Foresti et al., 2003).

Asymmetric Synthesis via Michael Addition

The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, demonstrates the potential of sulfone derivatives in catalysis. This research has led to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, further emphasizing the utility of sulfones in organic synthesis and the development of new catalytic methods (Singh et al., 2013).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVPHAQDHVQDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332579 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methylphenyl 3-nitro-2-pyridinyl sulfone | |

CAS RN |

477871-39-9 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2697988.png)

![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)

![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)